molecular formula C17H14Cl2N2O B11655685 3-(3,4-dichlorophenyl)-6,7-dimethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one

3-(3,4-dichlorophenyl)-6,7-dimethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B11655685
M. Wt: 333.2 g/mol
InChI Key: RBIIUWMFFSGOPN-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-6,7-dimethyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a dimethyl group, and a tetrahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-6,7-dimethyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one typically involves multiple steps. One common method starts with the preparation of 3,4-dichloroaniline, which is then reacted with phosgene to form 3,4-dichlorophenyl isocyanate. This intermediate is subsequently reacted with dimethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous feeding reactions, where 3,4-dichloroaniline and phosgene are used as raw materials. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-6,7-dimethyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(3,4-Dichlorophenyl)-6,7-dimethyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-6,7-dimethyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. For instance, it inhibits photosynthesis by blocking the QB plastoquinone binding site of photosystem II, preventing electron flow and disrupting the photosynthetic electron transport chain . This mechanism is similar to that of other photosynthesis inhibitors, making it effective as an herbicide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-dichlorophenyl)-6,7-dimethyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one apart is its unique structure, which combines a dichlorophenyl group with a tetrahydroquinazolinone core. This structural uniqueness contributes to its diverse range of applications and its effectiveness in various chemical reactions and biological activities.

Properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-6,7-dimethyl-4-methylidene-1H-quinazolin-2-one

InChI

InChI=1S/C17H14Cl2N2O/c1-9-6-13-11(3)21(12-4-5-14(18)15(19)8-12)17(22)20-16(13)7-10(9)2/h4-8H,3H2,1-2H3,(H,20,22)

InChI Key

RBIIUWMFFSGOPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)N(C2=C)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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